molecular formula C16H16N2O2 B5778836 N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide

Cat. No. B5778836
M. Wt: 268.31 g/mol
InChI Key: ZJSCOKABPYAMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, commonly known as N-(2-carboxyphenyl)-2,4-dimethyl-3-oxo-2,3-dihydro-1H-pyridine-6-carboxamide (CMPD1), is a small molecule inhibitor that has gained significant attention in the field of drug discovery. It has been found to inhibit the activity of several enzymes, including the protein kinases and the proteases, making it a potential therapeutic agent for various diseases.

Mechanism of Action

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. It has been found to be a potent inhibitor of several protein kinases, including the cyclin-dependent kinases (CDKs) and the glycogen synthase kinase-3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has several advantages for laboratory experiments, including its small size, high potency, and selectivity for specific enzymes. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, including the identification of its specific targets and the development of more potent and selective inhibitors. Additionally, the potential therapeutic applications of N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in various diseases, including cancer and inflammation, need to be further explored. Finally, the optimization of its pharmacokinetic properties and the development of more effective delivery systems are also important areas of future research.

Synthesis Methods

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide can be synthesized using several methods, including the reaction between 2,4-dimethylbenzoic acid and 2-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form the final product. Other methods involve the use of 2,4-dimethylbenzoyl chloride and 2-aminobenzoic acid, which are reacted in the presence of triethylamine and dichloromethane.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes, including the protein kinases and the proteases, which are involved in the regulation of various cellular processes.

properties

IUPAC Name

N-(2-carbamoylphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-7-8-12(11(2)9-10)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSCOKABPYAMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-2,4-dimethylbenzamide

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